

Spectroscopic Characterization of Oleoside: A Technical Guide

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Compound of Interest

Compound Name: Oleoside

Cat. No.: B1148882

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoside is a secoiridoid glucoside that has been isolated from various plant species, including those from the *Ligustrum* and *Olea* genera. As a natural product, its complete structural elucidation and characterization are crucial for understanding its biosynthetic pathways, potential biological activities, and for use as a reference standard in quality control and drug development. This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of **oleoside**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its characterization are also presented.

Spectroscopic Data

The structural confirmation of **oleoside** relies on a combination of one- and two-dimensional NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework, and mass spectrometry, which establishes the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. For **oleoside**, ^1H and ^{13}C NMR data are essential for assigning the chemical shifts and coupling constants of all protons and carbons in the molecule.

^1H NMR Data

Complete experimental ^1H NMR data from the primary literature could not be retrieved.

Predicted ^1H NMR data is available but not included as it does not meet the requirements for a technical guide based on experimental data.

^{13}C NMR Data

The following table summarizes the ^{13}C NMR chemical shift assignments for **oleoside**, as reported in the literature, recorded in D_2O .[\[1\]](#)

Carbon Atom	Chemical Shift (ppm)
1	98.5
3	141.2
4	111.1
5	29.8
6	42.5
7	152.8
8	12.8
9	131.2
10	45.7
11	174.2
1'	102.7
2'	74.9
3'	77.8
4'	71.5
5'	78.4
6'	62.6

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Ionization Mode	Formula	Calculated m/z	Observed m/z
ESI-	[M-H] ⁻	389.1084	389.1082

MS/MS Fragmentation Data

The fragmentation pattern of the [M-H]⁻ ion of **oleoside** provides valuable structural information.

Precursor Ion (m/z)	Fragment Ions (m/z)
389	371, 345, 209, 165

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of secoiridoid glycosides like **oleoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of purified **oleoside** is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).
- A small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing.

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Spectra are acquired with a spectral width of approximately 15 ppm. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200-220 ppm. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR: To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. These include:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **oleoside** (approximately 1 mg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.
- For negative ion mode analysis, a small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.

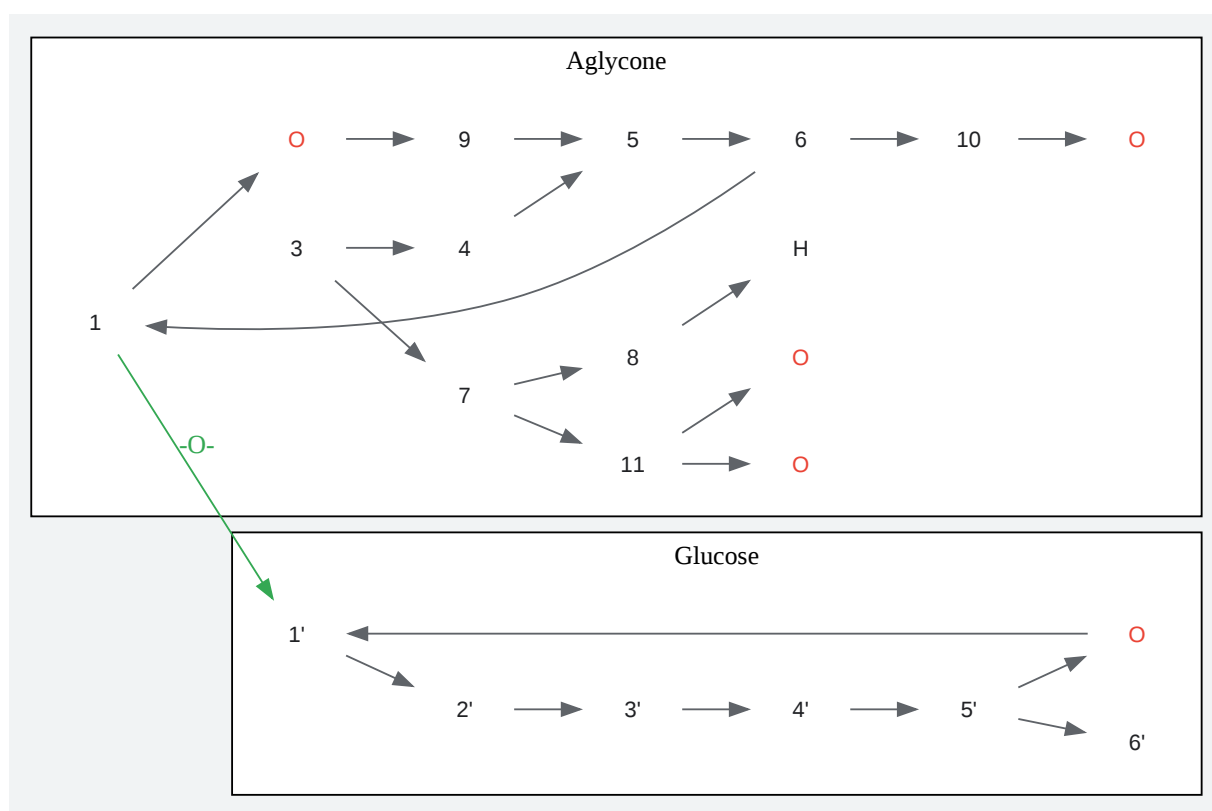
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via direct infusion or through a liquid chromatography (LC) system.

- The mass spectrometer is operated in negative ion mode to observe the deprotonated molecule $[M-H]^-$.
- Source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, are optimized to achieve maximum signal intensity.
- For MS/MS analysis, the $[M-H]^-$ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Mandatory Visualizations

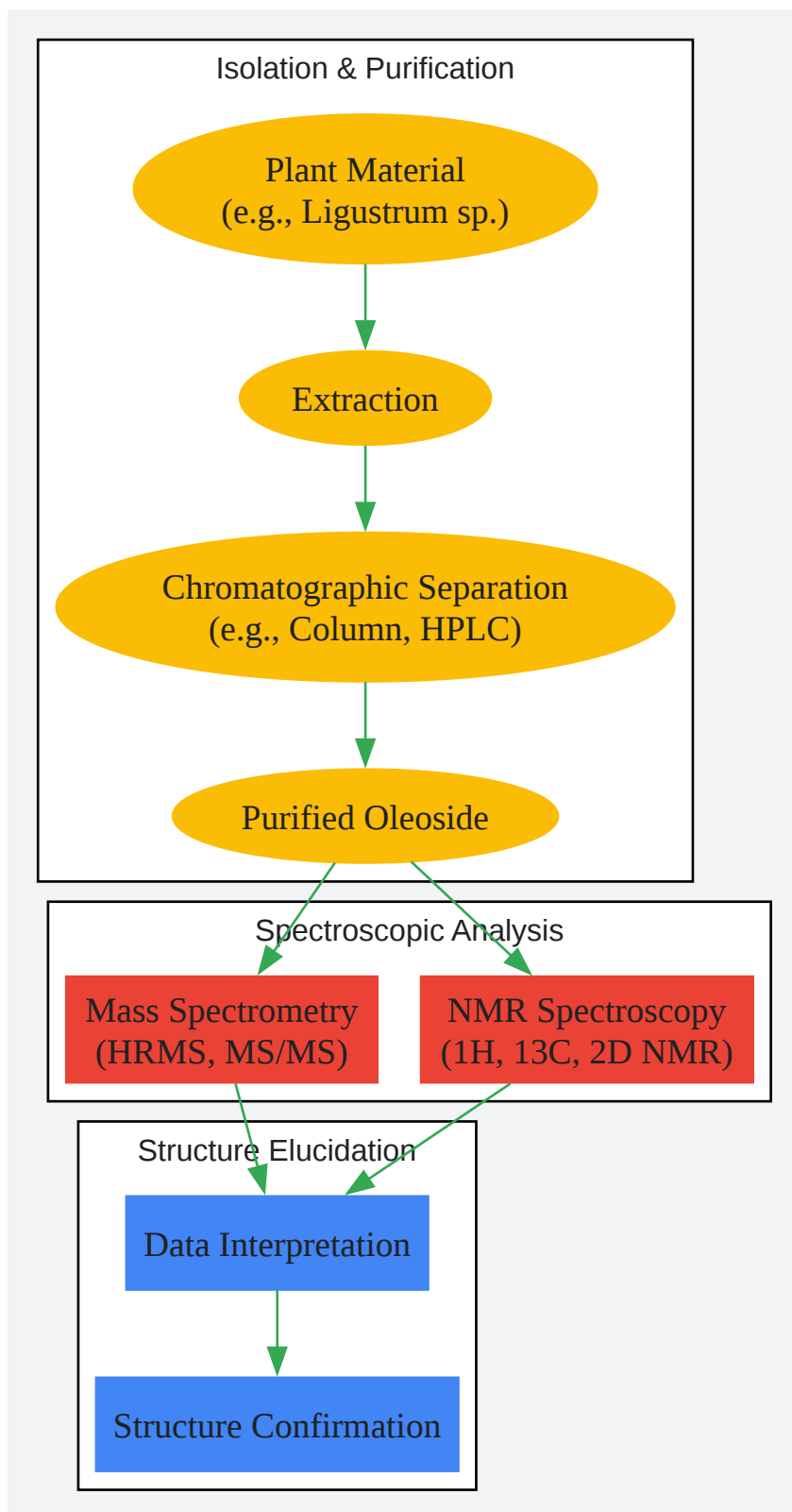
Chemical Structure of Oleoside



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Caption: Chemical structure of **oleoside**.

Workflow for Spectroscopic Characterization



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References

- 1. spectrabase.com [spectrabase.com]
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